3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile is a complex organic compound that features a cyclopropyl group, a pyridinone moiety, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, including the formation of the cyclopropyl group, the pyridinone ring, and the azetidine ring. The process often begins with the preparation of the pyridinone intermediate, followed by the introduction of the cyclopropyl group through cyclopropanation reactions. The azetidine ring is then formed through cyclization reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules, pyridinone derivatives, and azetidine-based compounds. Examples include:
- Cyclopropanecarboxylic acid derivatives
- Pyridinone-based pharmaceuticals
- Azetidine-containing natural products
Uniqueness
What sets 3-(3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzonitrile apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-7-17(9-19(24)23(13)16-5-6-16)26-18-11-22(12-18)20(25)15-4-2-3-14(8-15)10-21/h2-4,7-9,16,18H,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHDWBJGODNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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